molecular formula C8H7ClN2 B1365167 2-Chloro-5-methyl-1H-benzo[d]imidazole CAS No. 4887-94-9

2-Chloro-5-methyl-1H-benzo[d]imidazole

Cat. No. B1365167
CAS RN: 4887-94-9
M. Wt: 166.61 g/mol
InChI Key: KBSHNSLMNALPCU-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-1H-benzo[d]imidazole is a chemical compound with the CAS Number: 4887-94-9 and Linear Formula: C8H7ClN2 . It is a solid substance under normal conditions .


Synthesis Analysis

Imidazole synthesis has seen significant advances in recent years . The synthesis of substituted imidazoles, such as 2-Chloro-5-methyl-1H-benzo[d]imidazole, is often achieved through regiocontrolled synthesis . This process emphasizes the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methyl-1H-benzo[d]imidazole is represented by the Inchi Code: 1S/C8H7ClN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) . It has a molecular weight of 166.61 .


Chemical Reactions Analysis

Imidazole compounds, including 2-Chloro-5-methyl-1H-benzo[d]imidazole, are key components to functional molecules used in a variety of applications . They are often involved in reactions that construct bonds during the formation of the imidazole .


Physical And Chemical Properties Analysis

2-Chloro-5-methyl-1H-benzo[d]imidazole is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 2-Chloro-5-methyl-1H-benzo[d]imidazole . This compound belongs to the imidazole family, which is a five-membered heterocyclic moiety with diverse chemical and biological properties . Here are six unique applications:

  • Antibacterial Activity

    • Results : The derivatives exhibited antibacterial activity, making them potential candidates for drug development .
  • Anti-Inflammatory Properties

    • Results : These compounds showed promise as anti-inflammatory agents .
  • Antifungal Activity

    • Results : The compounds displayed antifungal activity, suggesting potential therapeutic applications .
  • Antiviral Potential

    • Results : These compounds could be explored further as antiviral agents .
  • Transition Metal Ligands

    • Results : The compound forms stable complexes, enabling catalytic applications .
  • Copolymer Synthesis

    • Results : The resulting copolymers exhibit unique properties for material applications .

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on imidazole compounds, including 2-Chloro-5-methyl-1H-benzo[d]imidazole, continues to advance . Future challenges include improving the functional group compatibility of the process and resultant substitution patterns around the ring .

properties

IUPAC Name

2-chloro-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSHNSLMNALPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469680
Record name 2-Chloro-5-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-1H-benzo[d]imidazole

CAS RN

4887-94-9
Record name 2-Chloro-5-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (13.1 g, 88.5 mmol) and phosphorus oxychloride (130 ml, freshly distillated) was charged into three-neck round-bottom flask. The mixture was heated up to boiling point till homogeneous solution was formed. After that the dried hydrogen chloride was bubbled through inlet gas-pipe into the reaction mixture. The mixture was boiled for 15 hours. Excess of phosphorus oxychloride was distillated in vacuo. Mixture of ice and water (250 ml) was added to residue. The obtained suspension was cooled to the room temperature and filtered. Filtrate was alkalinized by aqueous ammonia solution till pH 8, cooled by cold water and filtered crude 2-chloro-6-methyl-1H-benzimidazole. White powder was crystallized from aqueous methanol (water-methanol: 1:1, 200 ml), washed by aqueous methanol and dried in a desiccator under phosphorous oxide in vacuo. Yield: 8.17 g (55%).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Kilchmann, MJ Marcaida, S Kotak… - Journal of medicinal …, 2016 - ACS Publications
Here we report the discovery of a selective inhibitor of Aurora A, a key regulator of cell division and potential anticancer target. We used the atom category extended ligand overlap …
Number of citations: 65 pubs.acs.org

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